molecular formula C10H9F3O B2354623 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane CAS No. 62826-31-7

2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane

Cat. No.: B2354623
CAS No.: 62826-31-7
M. Wt: 202.176
InChI Key: MMFCMICIKUOWGM-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane is a chemical compound with the molecular formula C10H9F3O. It has a molecular weight of 202.18 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O/c1-9(6-14-9)7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Enantioselective Analysis of Amines

The compound 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane has been used as a chiral resolution reagent for α-chiral amines. It reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening. This allows for the straightforward identification and quantification of diastereomeric products using techniques like NMR and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Polymer Synthesis

This compound plays a role in the enzymatic ring-opening polymerization of oxiranes and dicarboxylic anhydrides to produce polyesters and polyethers containing ether linkages. This process, involving compounds like glycidyl phenyl ether and benzyl glycidate, leads to polymers with a maximum molecular weight of 13,500 (Soeda et al., 2002).

Synthesis of Fluorinated Compounds

The compound has been utilized in the synthesis of (R)- and (S)-3,3,3-Trifluorolactic Acid and (R)- and (S)-(Trifluoromethyl)oxirane. These compounds are created through a series of reactions starting from ethyl trifluoropyruvate, leading to enantiomerically pure oxirane useful for the synthesis of various synthetic targets (Bussche-Hünnefeld et al., 1992).

NMR Spectroscopy Studies

The compound has been studied for its effects on the 1H NMR spectra of trans aryl methyl oxiranes and arylpropenes. These studies help understand the substituent effects on oxiran protons, which are mostly polar in character, and aid in evaluating ring current contributions on oxirane protons (Benassi et al., 1973).

Hypoglycemic Activity Studies

2-(Phenylalkyl)oxirane-2-carboxylic acids, a series of new compounds synthesized from this compound, have been studied for their blood glucose lowering activities in rats, revealing that certain substituents and chain lengths enhance the substances' effectiveness (Eistetter & Wolf, 1982).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H311, H315, H318, H335, and H351 . These codes correspond to various hazards, such as harmful if swallowed (H302), toxic in contact with skin (H311), causes skin irritation (H315), causes serious eye damage (H318), may cause respiratory irritation (H335), and suspected of causing cancer (H351) .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-4-2-1-3-7(9)5-8-6-14-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFCMICIKUOWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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